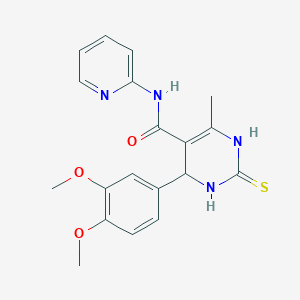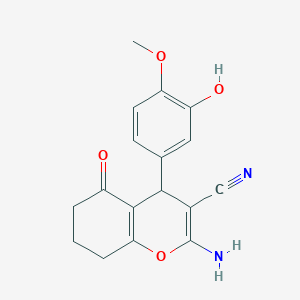![molecular formula C21H24ClN2O3P B380391 BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE](/img/structure/B380391.png)
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE is a chemical compound with the molecular formula C21H24ClN2O3P and a molecular weight of 418.85 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with an anilino group, a chlorine atom, and a phosphonate ester group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate typically involves the reaction of 4-anilino-3-chloro-2-quinoline with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions produce various substituted quinoline derivatives.
科学研究应用
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
作用机制
The mechanism of action of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied .
相似化合物的比较
BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may have different substituents on the quinoline ring, leading to variations in chemical and biological properties.
Diisopropyl [anilino(2,4-dichlorophenyl)methyl]phosphonate: This compound has additional chlorine atoms on the phenyl ring, which can affect its reactivity and biological activity.
4-amino-3,5-dimethyl-4H-1,2,4-triazole: Although structurally different, this compound shares some similar chemical properties and is used in similar research applications.
The uniqueness of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C21H24ClN2O3P |
|---|---|
分子量 |
418.9g/mol |
IUPAC 名称 |
3-chloro-2-di(propan-2-yloxy)phosphoryl-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C21H24ClN2O3P/c1-14(2)26-28(25,27-15(3)4)21-19(22)20(23-16-10-6-5-7-11-16)17-12-8-9-13-18(17)24-21/h5-15H,1-4H3,(H,23,24) |
InChI 键 |
DNTAUBNICHTMKC-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(C1=NC2=CC=CC=C2C(=C1Cl)NC3=CC=CC=C3)OC(C)C |
规范 SMILES |
CC(C)OP(=O)(C1=NC2=CC=CC=C2C(=C1Cl)NC3=CC=CC=C3)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-(benzyloxy)phenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380311.png)
![N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380313.png)
![N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380314.png)
![2-[(1-{3-[(3,4-DIMETHOXYBENZYL)OXY]-2-HYDROXYPROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B380315.png)
![METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE](/img/structure/B380316.png)
![6-oxo-N'-[1-(3-pyridinyl)ethylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B380317.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B380320.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380323.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B380324.png)
![2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B380325.png)
![Ethyl 2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B380327.png)
![Methyl 4-[(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate](/img/structure/B380330.png)

